Ethyl 6-amino-6-phenylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Structurally, it consists of a hexanoic acid backbone (with an amino group at the 6th carbon) and a phenyl group attached to the 6th carbon via an ester linkage.
- This compound is used in various scientific and industrial applications due to its unique properties.
Ethyl 6-amino-6-phenylhexanoate: is a chemical compound with the molecular formula CHNO.
Vorbereitungsmethoden
Synthetic Routes: Ethyl 6-amino-6-phenylhexanoate can be synthesized through the reaction of 6-aminohexanoic acid with ethyl chloroformate (ClCOOEt) in the presence of a base (such as triethylamine). The esterification occurs, resulting in the desired product.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 6-amino-6-phenylhexanoate can undergo various reactions
Common Reagents and Conditions: Reactions typically involve bases (e.g., NaOH, KOH), reducing agents (e.g., LiAlH), and acid catalysts (e.g., HSO).
Major Products: Hydrolysis yields 6-aminohexanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 6-amino-6-phenylhexanoate serves as a building block for the synthesis of other compounds.
Biology and Medicine: Its derivatives may have biological activity, making them relevant for drug discovery.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application. It could act as a precursor, a ligand, or a modulator of biological processes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C14H21NO2 |
---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
ethyl 6-amino-6-phenylhexanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11,15H2,1H3 |
InChI-Schlüssel |
YPCVZRZTUNMVAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.